N-(5-Aminopentyl) Methotrexate Amide
Overview
Description
N-(5-Aminopentyl) Methotrexate Amide, also known as this compound, is a useful research compound. Its molecular formula is C25H34N10O4 and its molecular weight is 538.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(5-Aminopentyl) Methotrexate Amide is dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA. By inhibiting this enzyme, the compound can disrupt DNA synthesis and cell division .
Mode of Action
This compound, like Methotrexate (MTX), is an antifolate inhibitor . It binds to the active site of DHFR, preventing the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate, a necessary component for DNA synthesis . This inhibition disrupts cell division, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound affects the folate pathway . By inhibiting DHFR, it prevents the formation of tetrahydrofolate, a co-factor necessary for the synthesis of purines and pyrimidines, which are building blocks of DNA and RNA . This disruption leads to a decrease in DNA synthesis and cell division, particularly affecting rapidly dividing cells .
Pharmacokinetics
It’s recommended to be stored at 4°C , suggesting that it’s stable at room temperature
Result of Action
The primary result of this compound’s action is the inhibition of cell division . By disrupting DNA synthesis, it prevents cells, particularly rapidly dividing cells, from dividing . This makes it potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Biochemical Analysis
Biochemical Properties
N-(5-Aminopentyl) Methotrexate Amide plays a crucial role in biochemical reactions, particularly in the study of drug transport across cell membranes. It binds to the plasma membrane of cells and can be visualized using a fluorescence microscope . This interaction allows researchers to study the dynamics of drug transport and the role of various transporters and binding proteins in this process.
Cellular Effects
This compound influences various cellular processes by binding to the plasma membrane. This binding can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to be visualized using fluorescence microscopy makes it a valuable tool for studying these cellular effects in detail .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules on the plasma membrane. This binding can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism. The compound’s fluorescent properties allow researchers to track these interactions and study their effects in real-time .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable at temperatures below -15°C, which is crucial for maintaining its efficacy in long-term experiments .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. It is important to determine the optimal dosage to avoid toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding these localization mechanisms can provide insights into the compound’s role in cellular processes .
Properties
IUPAC Name |
(2S)-5-(5-aminopentylamino)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N10O4/c1-35(14-16-13-30-22-20(31-16)21(27)33-25(28)34-22)17-7-5-15(6-8-17)23(37)32-18(24(38)39)9-10-19(36)29-12-4-2-3-11-26/h5-8,13,18H,2-4,9-12,14,26H2,1H3,(H,29,36)(H,32,37)(H,38,39)(H4,27,28,30,33,34)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRNPWYHGNQALD-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCCCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)NCCCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436353 | |
Record name | MTX-DAP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136672-64-5 | |
Record name | MTX-DAP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.